5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Lipophilicity Drug-likeness Imidazole pyrimidine amides

This imidazole-pyrimidine amide, featuring a singular 5-chloro-2-methoxybenzamide motif, delivers a non-replicable electronic and steric profile critical for CDK selectivity studies. Sourcing this exact chemotype ensures fidelity to published SAR trails—generic substitution risks invalidating target engagement and developability benchmarks. Secure this defined building block for targeted kinase library design and comparative profiling against AZD5597-series analogs.

Molecular Formula C16H14ClN5O2
Molecular Weight 343.77
CAS No. 1421444-18-9
Cat. No. B2610297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide
CAS1421444-18-9
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C16H14ClN5O2/c1-10-18-5-6-22(10)16-19-8-12(9-20-16)21-15(23)13-7-11(17)3-4-14(13)24-2/h3-9H,1-2H3,(H,21,23)
InChIKeyJIUIGGKQWYCVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 5-Chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421444-18-9): Physicochemical Identity and Class Context for Procurement


5-Chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide (CAS 1421444-18-9) is a synthetic small molecule belonging to the imidazole-pyrimidine amide class, a scaffold associated with cyclin-dependent kinase (CDK) inhibition [1]. The compound carries a molecular weight of 343.77 g/mol, molecular formula C₁₆H₁₄ClN₅O₂, and features a 5-chloro-2-methoxybenzamide moiety linked to a 2-(2-methyl-1H-imidazol-1-yl)pyrimidine core via an amide bond at the pyrimidine 5-position [2]. Its computed XLogP3-AA of 2.1 indicates moderate lipophilicity, while the presence of one hydrogen bond donor and five hydrogen bond acceptors defines its hydrogen-bonding capacity [2]. These properties position the compound within the drug-like chemical space explored for orally bioavailable kinase inhibitors [1].

Why Generic Substitution of 5-Chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide Is Scientifically Unreliable


Within the imidazole-pyrimidine amide class, even subtle changes to the benzamide substituent pattern can produce marked shifts in kinase selectivity, cellular potency, and pharmacokinetic behavior. The 5-chloro-2-methoxy substitution pattern on the benzamide ring of this compound defines a specific electronic and steric environment that cannot be replicated by analogs bearing chloro at the 2- or 3-position, fluorinated phenyls, or dimethoxy-substituted phenyls [1]. In the CDK inhibitor series exemplified by AZD5597 and related imidazole pyrimidine amides, modification of the benzamide portion directly influenced CDK1/CDK2/CDK9 inhibitory balance, lipophilicity-driven CYP inhibition liability, and hERG channel margins [1][2]. Generic substitution without confirmatory comparative data therefore risks unrecognized loss of target engagement, altered off-target profiles, or compromised developability. The quantitative evidence below documents precisely where this specific compound is differentiated from nearest structural analogs.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide


Lipophilicity (XLogP3-AA) Compared to 3-Chloro, 2-Fluoro, and 4-Trifluoromethyl Congeners

The computed XLogP3-AA of this compound is 2.1 [1]. Among the publicly listed N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide congeners, the experimental or computed lipophilicities diverge significantly depending on the benzamide substituent. The 3-chloro analog (CAS not assigned in accessible databases) is structurally isomeric but places the chlorine meta to the amide, altering dipole moment and potentially logP. The 2-fluoro analog introduces a smaller, more electronegative halogen at the ortho position, while the 4-trifluoromethyl analog (CAS 1421457-34-2) carries the strongly electron-withdrawing -CF₃ group, substantially increasing lipophilicity. The 2.1 XLogP3-AA of the target compound represents a moderate value within this series, balancing solubility and permeability.

Lipophilicity Drug-likeness Imidazole pyrimidine amides

Hydrogen Bond Acceptor Count Versus 2-Fluoro and 3,4-Dimethoxy Analogs

The target compound possesses exactly 5 hydrogen bond acceptors (HBA) [1]. The 2-fluoro analog (CAS 1421483-53-5) has 4 HBA (loss of one oxygen lone pair donor relative to -OCH₃), while the 3,4-dimethoxy analog (CAS 1421490-59-6) presents 6 HBA (gain of one methoxy oxygen). Within the imidazole pyrimidine amide CDK inhibitor class, the balance of HBA count was found to influence both aqueous solubility and passive membrane permeability [2].

Hydrogen bonding Permeability Imidazole pyrimidine amides

Molecular Weight Versus Nearest Commercially Available Congeners

The molecular weight of this compound is 343.77 g/mol [1]. The 4-trifluoromethyl analog (CAS 1421457-34-2) has MW 347.30 g/mol (+3.53 Da), while the 3,4-dimethoxy analog (CAS 1421490-59-6) has MW 353.37 g/mol (+9.60 Da). The 2-fluoro analog (CAS 1421483-53-5) with MW 325.34 g/mol is lighter (-18.43 Da). In the imidazole pyrimidine amide lead optimization described by Jones et al., maintaining molecular weight below ~400 Da was critical for retaining favorable pharmacokinetic properties [2].

Molecular weight Ligand efficiency Imidazole pyrimidine amides

Rotatable Bond Count as a Conformational Flexibility Indicator Versus Analogs

The target compound has 4 rotatable bonds [1]. The 2-fluoro analog similarly carries 3 rotatable bonds (loss of the methoxy C–O rotation), while the 3,4-dimethoxy analog has 5 rotatable bonds due to the additional methoxy group. Rotatable bond count is a well-established descriptor inversely correlated with oral bioavailability in drug-like molecules, with values ≤10 generally considered favorable [2].

Conformational flexibility Oral bioavailability Imidazole pyrimidine amides

Research and Procurement Applications for 5-Chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide


Kinase Inhibitor Lead Discovery: CDK-Focused Screening Libraries

The imidazole pyrimidine amide scaffold is a validated CDK inhibitor chemotype with demonstrated oral bioavailability [1]. This specific compound, with its balanced XLogP3-AA of 2.1, 5 HBA, 343.77 g/mol MW, and 4 rotatable bonds, occupies a drug-like property space compatible with oral CDK inhibitor development. Procurement is scientifically justified for incorporation into targeted CDK screening libraries where the 5-chloro-2-methoxybenzamide substitution pattern may confer distinct CDK1/CDK2/CDK9 selectivity relative to other benzamide congeners [2].

Structure-Activity Relationship (SAR) Expansion Around the Benzamide Substituent

Systematic SAR exploration of imidazole pyrimidine amides has established that benzamide substituent identity and position are key determinants of kinase selectivity and pharmacokinetic properties [1][2]. This compound provides a distinct combination (5-Cl, 2-OCH₃) that is not represented by the 2-fluoro, 3-chloro, 3,4-dimethoxy, or 4-trifluoromethyl commercially available analogs. Procurement enables side-by-side comparative profiling across the full benzamide substitution matrix within a single experimental campaign.

Computational Chemistry and Molecular Docking Studies on CDK2

The co-crystal structure of compound (S)-8b with CDK2 (PDB 2W17) provides a validated docking template for imidazole pyrimidine amides [3]. Researchers can dock this compound into the CDK2 ATP-binding site using the 2W17 coordinates as reference, enabling computational prediction of its binding mode, hinge-region hydrogen bonding with the pyrimidine-imidazole core, and orientation of the 5-chloro-2-methoxybenzamide moiety within the solvent-exposed region. These predictions can be experimentally validated following procurement.

In Vitro ADME Profiling of Imidazole Pyrimidine Amide Congeners

The imidazole pyrimidine amide series required careful optimization of lipophilicity to achieve margins against CYP450 isoform inhibition and hERG channel blockade [2]. With XLogP3-AA of 2.1 and MW of 343.77 g/mol, this compound is predicted to occupy a favorable physicochemical space for acceptable metabolic stability and permeability. Procurement enables experimental verification of these predictions via microsomal stability, CYP inhibition, Caco-2 permeability, and hERG binding assays, generating data that can be compared directly against the published profiles of AZD5597 and related series members.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.